molecular formula C11H10N2O4 B12290187 Methyl 5-Nitroindole-3-acetate

Methyl 5-Nitroindole-3-acetate

Cat. No.: B12290187
M. Wt: 234.21 g/mol
InChI Key: FPUOWZLGRPOYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Nitroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a nitro group at the 5-position and an ester group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Nitroindole-3-acetate typically involves the nitration of indole derivatives followed by esterification. One common method is the nitration of indole-3-acetic acid using nitric acid and sulfuric acid, followed by methylation using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Nitroindole-3-acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 5-Aminoindole-3-acetic acid methyl ester.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: 5-Nitroindole-3-acetic acid.

Scientific Research Applications

Methyl 5-Nitroindole-3-acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Nitroindole-3-acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.

    5-Nitroindole: Lacks the ester group, leading to different reactivity and applications.

    Methyl indole-3-acetate: Lacks the nitro group, affecting its biological activity.

Uniqueness: Methyl 5-Nitroindole-3-acetate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(5-nitro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-11(14)4-7-6-12-10-3-2-8(13(15)16)5-9(7)10/h2-3,5-6,12H,4H2,1H3

InChI Key

FPUOWZLGRPOYOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.